molecular formula C16H12F2 B12545037 Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-fluoro- CAS No. 655239-95-5

Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-fluoro-

Cat. No.: B12545037
CAS No.: 655239-95-5
M. Wt: 242.26 g/mol
InChI Key: WHDGPKYQEIOXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] is a complex organic compound with the molecular formula C16H14F2. This compound features a benzene ring structure with a cyclopropylidene group and fluorine atoms attached, making it a unique and interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] typically involves the reaction of cyclopropylidene derivatives with fluorobenzene under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired product through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), Alkyl halides (R-X)

Major Products Formed

Scientific Research Applications

Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-chloro-]
  • Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-bromo-]
  • Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-iodo-]

Uniqueness

Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atoms enhance the compound’s stability and influence its interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

655239-95-5

Molecular Formula

C16H12F2

Molecular Weight

242.26 g/mol

IUPAC Name

1-[cyclopropylidene-(4-fluorophenyl)methyl]-4-fluorobenzene

InChI

InChI=1S/C16H12F2/c17-14-7-3-12(4-8-14)16(11-1-2-11)13-5-9-15(18)10-6-13/h3-10H,1-2H2

InChI Key

WHDGPKYQEIOXHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.